molecular formula C7H11ClN2O2 B2925212 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride CAS No. 1955530-90-1

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride

Cat. No.: B2925212
CAS No.: 1955530-90-1
M. Wt: 190.63
InChI Key: PHTOETLJTQWLKW-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride is a complex organic compound with a unique structure that combines an oxazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azepine derivative with an oxazole precursor in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-azepine ketones, while reduction could produce oxazolo-azepine alcohols.

Scientific Research Applications

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride
  • 2,6-dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Uniqueness

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[5,4-c]azepin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-7-5-2-1-3-8-4-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOETLJTQWLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)ONC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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